
1-Naphthaleneacetic acid, 1,4,4a,7,8,8-hexahydro-8-hydroxy-2,5,8a-trimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthaleneacetic acid, 1,4,4a,7,8,8-hexahydro-8-hydroxy-2,5,8a-trimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- is a complex organic compound. It belongs to the class of naphthalenes, which are characterized by a naphthalene moiety consisting of two fused benzene rings. This compound is a synthetic auxin plant hormone, widely used in agriculture and horticulture for its growth-regulating properties .
Vorbereitungsmethoden
The industrial preparation of 1-Naphthaleneacetic acid, 1,4,4a,7,8,8-hexahydro-8-hydroxy-2,5,8a-trimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- involves the condensation reaction of naphthalene and chloroacetic acid in the presence of a catalyst such as potassium chloride or aluminum powder . This reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Reduction: Specific conditions and reagents can reduce the compound, although detailed reduction pathways are less commonly reported.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring, where different substituents can replace hydrogen atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Naphthaleneacetic acid, 1,4,4a,7,8,8-hexahydro-8-hydroxy-2,5,8a-trimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in plant biology to study growth regulation and hormone signaling pathways.
Industry: The compound is used in the production of agricultural chemicals, including herbicides and growth regulators
Wirkmechanismus
The compound exerts its effects by mimicking natural plant hormones known as auxins. It binds to specific receptors in plant cells, triggering a cascade of molecular events that regulate gene expression and cellular processes. This leads to various physiological responses, such as cell elongation, root initiation, and fruit development .
Vergleich Mit ähnlichen Verbindungen
1-Naphthaleneacetic acid, 1,4,4a,7,8,8-hexahydro-8-hydroxy-2,5,8a-trimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- is unique due to its specific structure and functional groups. Similar compounds include:
Indole-3-acetic acid: Another synthetic auxin with similar growth-regulating properties.
2-Naphthylacetic acid: A closely related compound with a similar naphthalene moiety but different substituents
These compounds share similar applications in agriculture and research but differ in their specific chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
104293-66-5 |
|---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
2-[(1R,4aS,8S,8aS)-8-hydroxy-2,5,8a-trimethyl-7-oxo-1,4,4a,8-tetrahydronaphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C15H20O4/c1-8-4-5-10-9(2)6-12(16)14(19)15(10,3)11(8)7-13(17)18/h4,6,10-11,14,19H,5,7H2,1-3H3,(H,17,18)/t10-,11+,14+,15-/m0/s1 |
InChI-Schlüssel |
GJUYHRBCUORZIG-DRABBMOASA-N |
Isomerische SMILES |
CC1=CC[C@H]2C(=CC(=O)[C@H]([C@@]2([C@@H]1CC(=O)O)C)O)C |
Kanonische SMILES |
CC1=CCC2C(=CC(=O)C(C2(C1CC(=O)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


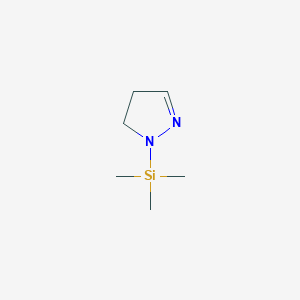
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)

![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)
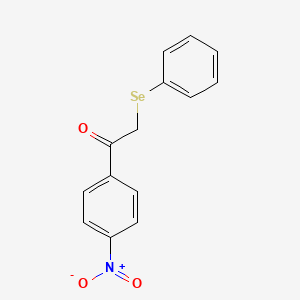
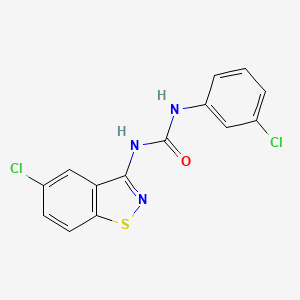
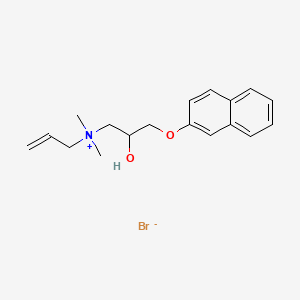

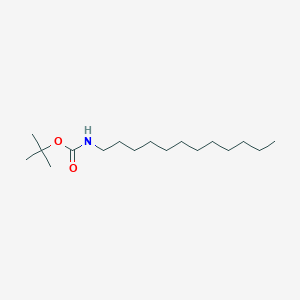
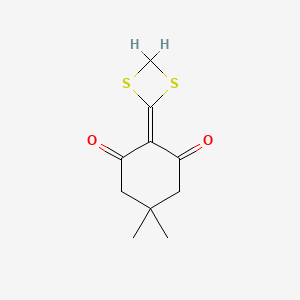
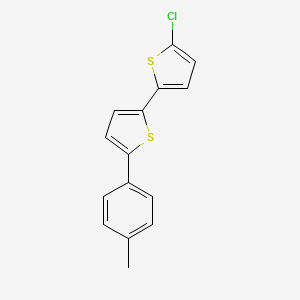
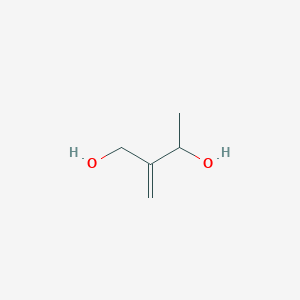
![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)

